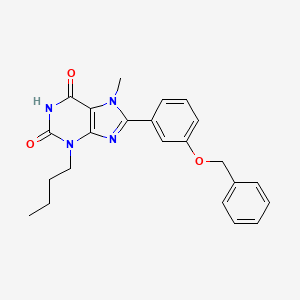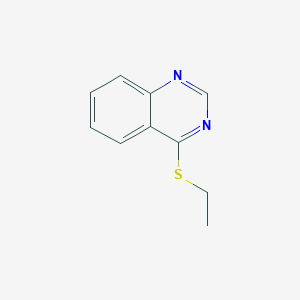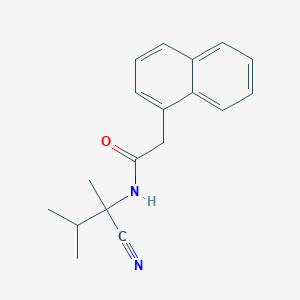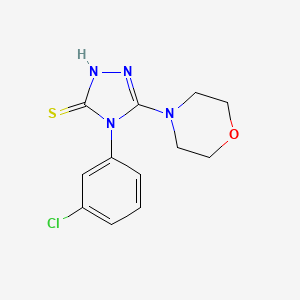
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of bisindolylmaleimides. This compound has been widely used in scientific research for its ability to selectively inhibit protein kinase C (PKC) isoforms.
Mécanisme D'action
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 selectively inhibits PKC isoforms by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. Additionally, 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to inhibit the activation of MAPK and Akt signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 in lab experiments is its ability to selectively inhibit PKC isoforms. This allows researchers to study the role of specific PKC isoforms in various cellular processes. However, one of the limitations of using 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 is its potential off-target effects. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to inhibit other kinases such as PDK1 and PIM1, which may affect the interpretation of results.
Orientations Futures
There are several future directions for the use of 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 in scientific research. One area of interest is the role of PKC isoforms in cancer progression and metastasis. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been shown to inhibit the proliferation of various cancer cell lines, and further research is needed to determine its potential as a cancer therapeutic. Additionally, the development of more selective PKC inhibitors may help to address some of the limitations of 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220. Finally, the use of 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 in combination with other inhibitors may provide insights into the complex signaling pathways involved in various cellular processes.
Méthodes De Synthèse
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 can be synthesized by reacting 3-phenylmethoxyphenylindole with 2,6-dimethyl-3,5-dioxoheptanedioic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then treated with butyllithium and methyl iodide to obtain 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220.
Applications De Recherche Scientifique
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been extensively used in scientific research to study the role of PKC isoforms in various cellular processes. It has been shown to inhibit PKCα, PKCβ, PKCγ, PKCδ, PKCε, and PKCζ isoforms with varying degrees of selectivity. 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been used to study the role of PKC isoforms in cell proliferation, differentiation, apoptosis, and signal transduction pathways.
Propriétés
IUPAC Name |
3-butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-4-13-27-21-19(22(28)25-23(27)29)26(2)20(24-21)17-11-8-12-18(14-17)30-15-16-9-6-5-7-10-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVVCYCWCMAESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534846.png)
![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)benzoate](/img/structure/B7534868.png)

![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)

![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)

![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)